

Application Notes: **Eribulin** in 3D Spheroid and Organoid Cultures

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Compound of Interest

Compound Name: *Eribulin*

Cat. No.: *B193375*

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Harnessing the Power of 3D Models to Evaluate **Eribulin**'s Anti-Tumor Activity

Eribulin mesylate, a synthetic analog of halichondrin B, is a potent microtubule dynamics inhibitor with established clinical activity in metastatic breast cancer and advanced liposarcoma.[1][2] Traditional two-dimensional (2D) cell cultures have been instrumental in the initial characterization of **Eribulin**'s mechanism of action; however, three-dimensional (3D) culture systems, such as spheroids and organoids, are increasingly recognized for their superior ability to mimic the complex tumor microenvironment and predict in vivo drug responses. This document provides detailed application notes and protocols for utilizing 3D spheroid and organoid models to investigate the efficacy and mechanisms of **Eribulin**.

Key Applications of **Eribulin** in 3D Culture Systems:

- **Anti-proliferative Activity:** Assess the dose-dependent inhibition of cancer cell growth in a more physiologically relevant 3D context.
- **Migration and Invasion:** Evaluate the impact of **Eribulin** on the migratory and invasive potential of cancer cells within a 3D matrix.
- **Mechanism of Action Studies:** Elucidate the molecular mechanisms underlying **Eribulin**'s effects, including its influence on microtubule dynamics, cell cycle progression, apoptosis, and the epithelial-mesenchymal transition (EMT).

- Tumor Microenvironment Interactions: Investigate the effects of **Eribulin** on vascular remodeling and other components of the tumor microenvironment.[3][4][5]
- Combination Therapies: Explore synergistic or additive effects of **Eribulin** when combined with other anti-cancer agents.

Summary of Eribulin's Effects in 3D Models:

Eribulin has demonstrated significant anti-tumor activity in 3D spheroid models of soft tissue sarcoma, inhibiting proliferation, migration, and invasion.[6] Its primary mechanism involves the suppression of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][8] Furthermore, **Eribulin** can induce a phenotypic shift from a mesenchymal to an epithelial state, thereby reducing cellular motility.[1]

Quantitative Data Summary

The following tables summarize the reported quantitative data on the anti-proliferative effects of **Eribulin** in 2D and 3D culture systems for various soft tissue sarcoma cell lines.

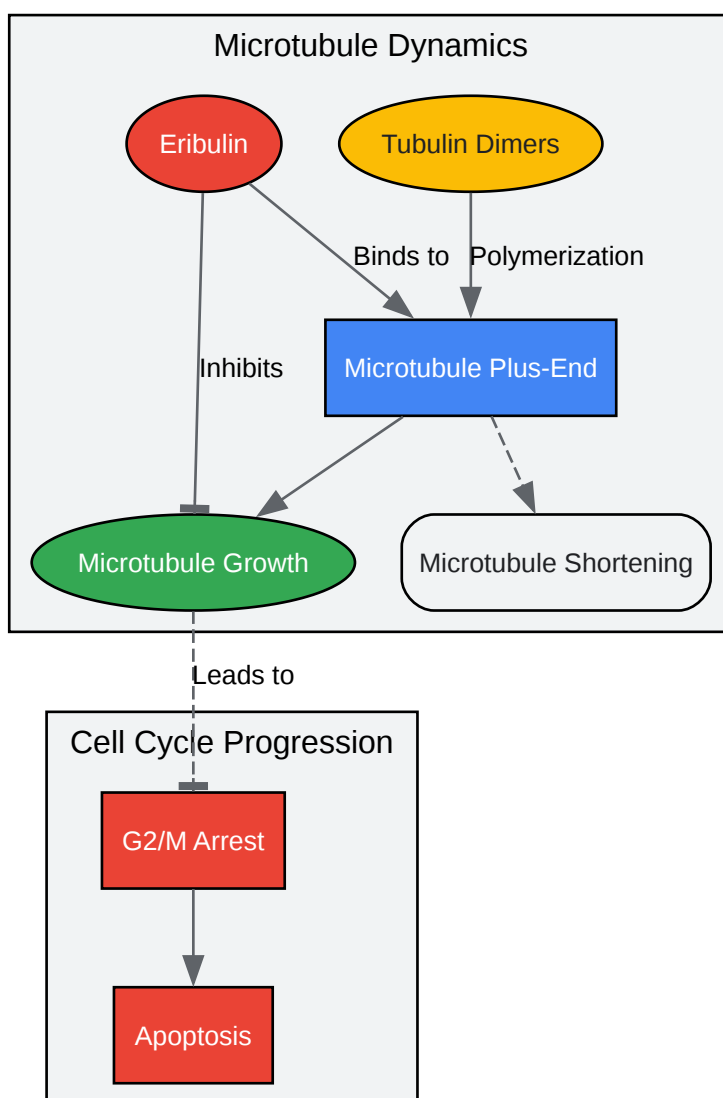
Table 1: GI50 Values of **Eribulin** in Soft Tissue Sarcoma Cell Lines (2D vs. 3D)

Cell Line	Histological Subtype	GI50 in 2D (nM)	GI50 in 3D (nM)
SW872	Pleomorphic Liposarcoma	0.53 ± 0.05	0.61 ± 0.08
LPS141	Dedifferentiated Liposarcoma	0.39 ± 0.03	>100
LPS246	Dedifferentiated Liposarcoma	0.23 ± 0.02	>100
LIPODL221	Myxoid Liposarcoma	0.28 ± 0.02	>100
SK-UT-1	Leiomyosarcoma	0.17 ± 0.01	0.32 ± 0.03
SK-LMS-1	Leiomyosarcoma	0.36 ± 0.03	0.74 ± 0.08
HT1080	Fibrosarcoma	0.26 ± 0.02	0.29 ± 0.03

Data adapted from an-J. et al., 2021.

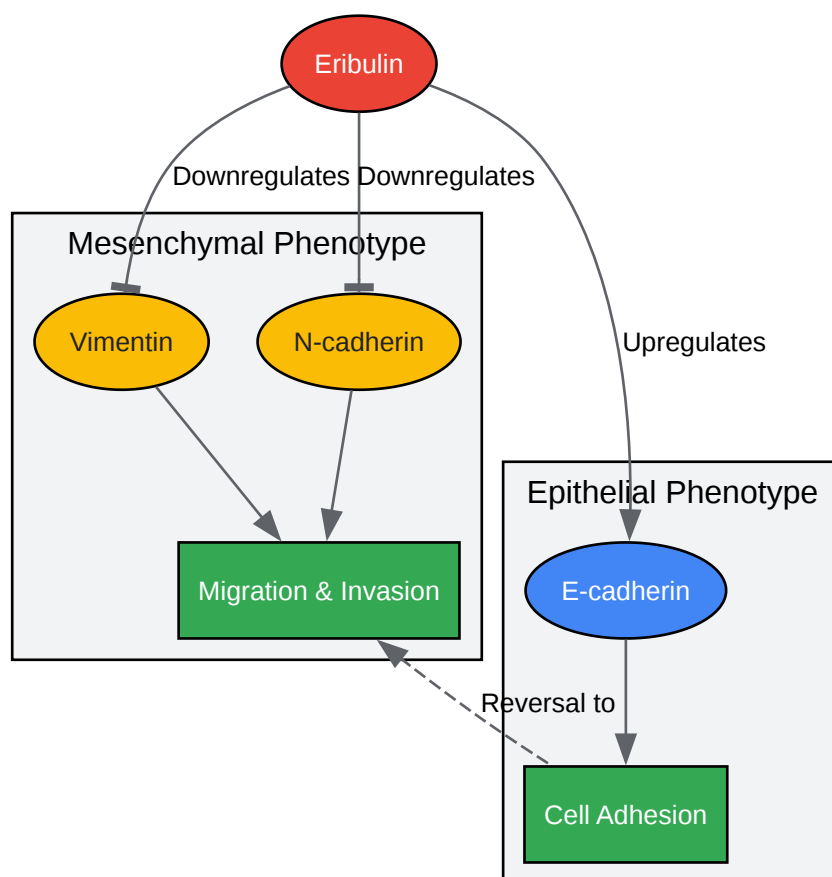
Visualizing Eribulin's Mechanism of Action and Experimental Workflows

To facilitate a deeper understanding of **Eribulin**'s mechanisms and the experimental procedures used to study them, the following diagrams have been generated using Graphviz.



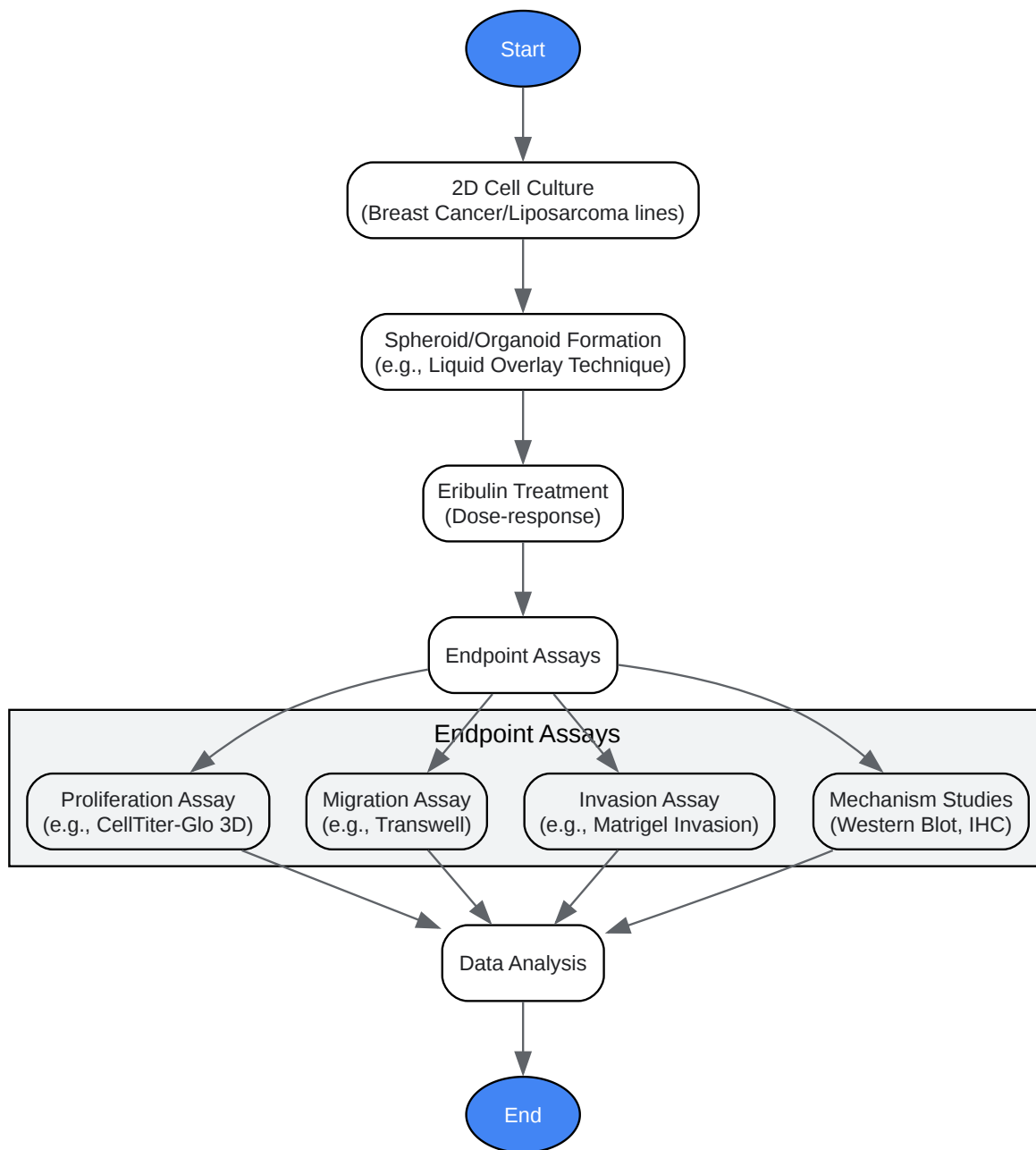
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Eribulin's primary mechanism of action on microtubule dynamics.



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Eribulin's role in reversing the Epithelial-Mesenchymal Transition.



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A generalized experimental workflow for evaluating **Eribulin** in 3D models.

Protocols

Protocol 1: Generation of Tumor Spheroids using the Liquid Overlay Technique

This protocol is suitable for generating spheroids from established cancer cell lines, such as those from breast cancer and soft tissue sarcoma.

Materials:

- Cancer cell line of interest (e.g., MCF-7 for breast cancer, SW872 for liposarcoma)
- Complete cell culture medium
- Ultra-low attachment (ULA) 96-well round-bottom plates
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Centrifuge
- Hemocytometer or automated cell counter
- Incubator (37°C, 5% CO₂)

Procedure:

- **Cell Culture:** Maintain the cancer cell line in a 2D monolayer culture using the recommended complete medium and subculture before reaching confluency.
- **Cell Harvesting:** Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cell suspension.
- **Cell Counting:** Centrifuge the cell suspension, resuspend the pellet in a known volume of complete medium, and determine the cell concentration and viability.
- **Seeding in ULA Plates:** Dilute the cell suspension to the desired concentration (e.g., 1×10^4 to 5×10^4 cells/mL). Seed 100 μ L of the cell suspension into each well of a 96-well ULA

plate.

- **Spheroid Formation:** Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the wells.
- **Incubation:** Incubate the plate at 37°C in a 5% CO₂ incubator. Spheroids will typically form within 24-72 hours. Monitor spheroid formation and compactness daily.
- **Medium Exchange:** Carefully replace half of the medium every 2-3 days, being cautious not to aspirate the spheroids.

Protocol 2: Patient-Derived Organoid (PDO) Culture from Breast Cancer Tissue

This protocol outlines the general steps for establishing organoid cultures from fresh breast cancer tissue.

Materials:

- Fresh breast cancer tissue
- Basement membrane matrix (e.g., Matrigel)
- Organoid culture medium (specific formulations are required for different cancer types)
- Digestion buffer (containing collagenase and dispase)
- Washing buffer (e.g., Advanced DMEM/F12 with supplements)
- Cell strainers (e.g., 100 µm and 40 µm)
- Centrifuge
- Incubator (37°C, 5% CO₂)

Procedure:

- **Tissue Preparation:** Mince the fresh tumor tissue into small fragments (1-2 mm) in a sterile petri dish on ice.
- **Enzymatic Digestion:** Transfer the minced tissue to a tube containing digestion buffer and incubate at 37°C with gentle agitation for 30-60 minutes.
- **Dissociation and Filtering:** Pipette the digested tissue up and down to further dissociate the cells. Pass the cell suspension through a 100 µm cell strainer to remove undigested tissue.
- **Cell Collection:** Centrifuge the filtered cell suspension, discard the supernatant, and resuspend the pellet in washing buffer.
- **Embedding in Matrix:** Centrifuge the cell suspension again and resuspend the pellet in a small volume of basement membrane matrix on ice.
- **Plating:** Dispense droplets of the cell-matrix mixture into the center of pre-warmed culture plates.
- **Solidification and Culture:** Incubate the plate at 37°C for 15-30 minutes to allow the matrix to solidify. Carefully add pre-warmed organoid culture medium to each well.
- **Maintenance:** Culture the organoids at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days. Organoids can be passaged by mechanically or enzymatically disrupting them and re-plating in a fresh matrix.

Protocol 3: Eribulin Treatment and Proliferation Assay in 3D Spheroids

This protocol describes how to treat 3D spheroids with **Eribulin** and assess its effect on cell proliferation.

Materials:

- Pre-formed spheroids in a 96-well ULA plate
- **Eribulin** mesylate stock solution

- Complete cell culture medium
- 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
- Plate reader capable of luminescence detection

Procedure:

- Spheroid Preparation: Generate spheroids according to Protocol 1.
- **Eribulin** Dilution: Prepare a serial dilution of **Eribulin** in complete culture medium to achieve the desired final concentrations.
- Treatment: Carefully remove half of the medium from each well containing a spheroid and add an equal volume of the corresponding **Eribulin** dilution. Include vehicle-treated controls.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
- Proliferation Assay:
 - Allow the plate to equilibrate to room temperature for 30 minutes.
 - Add the 3D cell viability assay reagent to each well according to the manufacturer's instructions.
 - Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
 - Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Normalize the luminescence values of the treated wells to the vehicle-treated controls to determine the percentage of cell viability. Calculate the GI50 value from the dose-response curve.

Protocol 4: Spheroid Invasion Assay

This protocol assesses the effect of **Eribulin** on the invasive capacity of cancer cells in a 3D context.

Materials:

- Pre-formed spheroids
- Basement membrane extract (BME) or collagen I
- Serum-free medium
- Complete medium (as a chemoattractant)
- 24-well plate
- Inverted microscope with a camera

Procedure:

- Spheroid Formation: Generate spheroids as described in Protocol 1.
- Matrix Preparation: Thaw the BME or prepare the collagen I solution on ice.
- Embedding Spheroids: Gently transfer individual spheroids into a 24-well plate. Carefully add the BME or collagen I solution to embed the spheroids.
- Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
- Treatment and Invasion: Add complete medium containing different concentrations of **Eribulin** (or vehicle control) to each well.
- Imaging: Capture images of the spheroids at the beginning of the experiment (time 0) and at regular intervals (e.g., every 24 hours) for several days.
- Data Analysis: Measure the area of invasion (the area covered by cells that have migrated out of the spheroid) at each time point. Compare the invasion area between **Eribulin**-treated and control spheroids.

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